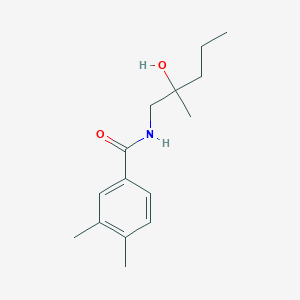
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide involves its inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity. 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity by 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity, the compound has been shown to regulate the expression of various genes involved in cell cycle progression, apoptosis, and DNA repair. The compound has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
実験室実験の利点と制限
One of the main advantages of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is its specificity for 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ. The compound has been shown to selectively inhibit 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity without affecting the activity of other kinases. This specificity makes it an ideal tool for studying the role of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ in various cellular processes. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide. One area of interest is the development of more potent and selective 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ inhibitors that can be used for cancer therapy. Another area of interest is the study of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and diabetes. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation to better understand its potential applications.
In conclusion, 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is a promising compound with potential applications in various areas of scientific research. Its specificity for 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ and its ability to induce apoptosis in cancer cells make it an ideal tool for studying the role of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ in cancer development and progression. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
合成法
The synthesis of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide involves the reaction of 2-amino-5-bromo-6-fluorobenzamide with 2-methyl-4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The compound can be purified through crystallization or column chromatography.
科学的研究の応用
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. The compound has been shown to inhibit the activity of glycogen synthase kinase-3 beta (2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ), a protein kinase that plays a crucial role in the development and progression of cancer. Inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity has been shown to induce apoptosis in cancer cells and prevent their proliferation, making it a promising target for cancer therapy.
特性
IUPAC Name |
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-7-9(5-6-16-8)17-13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZMDQUVKDZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)



![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)

![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)